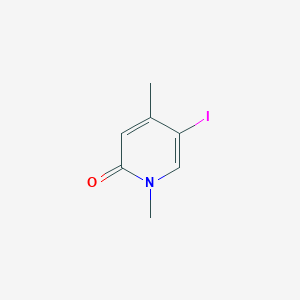![molecular formula C24H17Br2N B8597520 4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine CAS No. 476666-79-2](/img/structure/B8597520.png)
4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine
Descripción general
Descripción
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C24H16Br2N. It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and an N,N-diphenylamine group is attached at the 2 position. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine typically involves the bromination of N,N-diphenyl[1,1’-biphenyl]-2-amine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 4’ positions.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Aplicaciones Científicas De Investigación
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological systems and as a probe for investigating molecular interactions.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its bromine and diphenylamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromobiphenyl: A simpler derivative with only bromine substitutions.
N,N-Diphenyl[1,1’-biphenyl]-2-amine: Lacks the bromine substitutions.
4,4’-Diiodobiphenyl: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is unique due to the presence of both bromine and diphenylamine groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form complex derivatives makes it valuable in multiple research fields.
Propiedades
Número CAS |
476666-79-2 |
|---|---|
Fórmula molecular |
C24H17Br2N |
Peso molecular |
479.2 g/mol |
Nombre IUPAC |
5-bromo-2-(4-bromophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H17Br2N/c25-19-13-11-18(12-14-19)23-16-15-20(26)17-24(23)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H |
Clave InChI |
YAHDRZLNGTXHJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol)](/img/structure/B8597465.png)
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate](/img/structure/B8597475.png)






![4-[2-(Octylsulfanyl)pyrimidin-5-YL]phenol](/img/structure/B8597530.png)


